(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-16(13-3-6-17-18(10-13)23-11-22-17)5-2-12-1-4-14-15(9-12)20-8-7-19-14/h1-10H,11H2/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTKYVRDIHVYMD-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with quinoxalin-6-yl-acetone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring or the propenone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The following table compares key structural features and substituents of analogous compounds:
*Calculated based on standard atomic weights.
Key Observations:
- Electron-Deficient vs. Electron-Rich Systems: The quinoxaline group in the target compound is more electron-deficient than the 2-aminophenyl group in or the trimethoxyphenyl group in . This difference may reduce solubility in polar solvents but enhance π-stacking in crystal lattices .
- Substituent Effects: The nitro group in introduces strong electron-withdrawing effects, likely decreasing electron density on the benzodioxole ring compared to the unsubstituted target compound. This could alter reactivity in nucleophilic or electrophilic reactions .
- This substitution may increase flexibility and solubility in nonpolar environments .
Hydrogen Bonding and Supramolecular Features
Hydrogen bonding patterns and graph set analysis (as per Etter’s rules ) reveal distinct packing behaviors:
*Specific graph set data for the target compound is unavailable in the provided evidence.
Analysis:
- The aminophenyl group in facilitates strong N–H···O hydrogen bonds, forming supramolecular chains. In contrast, the target compound’s lack of hydrogen bond donors suggests weaker intermolecular forces, relying on van der Waals interactions and π-stacking .
Crystallographic and Computational Insights
- Software Tools: Structural refinements for analogues were likely performed using SHELXL , ensuring accurate bond-length and angle measurements. Mercury CSD enables visualization of packing motifs, highlighting differences in void spaces and interaction networks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one, considering yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between benzo[d][1,3]dioxole-5-carbaldehyde and quinoxaline-6-carbonyl derivatives. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallinity during purification .
- Catalysis : Acidic or basic catalysts (e.g., NaOH or H2SO4) drive keto-enol tautomerization, favoring the E-isomer .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is validated via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing the E/Z isomerism and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR distinguishes E/Z isomers via coupling constants (J = 12–16 Hz for trans-alkene protons). ¹³C NMR confirms carbonyl resonance at ~190 ppm .
- UV-Vis Spectroscopy : Conjugation between the benzodioxole and quinoxaline moieties generates absorption maxima at 320–350 nm, indicative of extended π-systems .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
Q. How can computational methods predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. This predicts electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in biological matrices (e.g., aqueous vs. lipid environments) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer :
- Assay Standardization : Control variables like solvent polarity (DMSO vs. PBS) and cell line viability (MTT vs. resazurin assays) to minimize false positives/negatives .
- Meta-Analysis : Apply multivariate regression to compare IC50 values across studies, adjusting for differences in pH, temperature, and protein binding .
Q. How to design experiments to study the compound’s interaction with biological targets like enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) and affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen-bond interactions) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for quinoxaline derivatives, and how can they be addressed?
- Methodological Answer :
- Scaffold Modulation : Introduce substituents (e.g., -Cl, -OCH3) at the quinoxaline C6/C7 positions to assess steric and electronic effects on bioactivity. Use Hammett σ constants to correlate electronic effects with potency .
- 3D-QSAR Modeling : Align compounds in a pharmacophore model (e.g., CoMFA) to identify critical regions for activity (e.g., the benzodioxole moiety’s role in membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
